molecular formula C9H8O3 B2975879 2-(4-Hydroxyphenyl)propanedial CAS No. 554453-78-0

2-(4-Hydroxyphenyl)propanedial

Cat. No.: B2975879
CAS No.: 554453-78-0
M. Wt: 164.16
InChI Key: VZVCCERNIMQBCI-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenyl)propanedial is an organic compound featuring a propanedial backbone (two aldehyde groups on a three-carbon chain) substituted with a 4-hydroxyphenyl group. This structure confers unique chemical reactivity due to the electron-withdrawing phenolic hydroxyl group and the electrophilic aldehyde moieties.

Properties

IUPAC Name

2-(4-hydroxyphenyl)propanedial
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c10-5-8(6-11)7-1-3-9(12)4-2-7/h1-6,8,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVCCERNIMQBCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C=O)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyphenyl)propanedial can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with malonic acid in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions with a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of high-purity reagents to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyphenyl)propanedial undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Hydroxyphenyl)propanedial has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Hydroxyphenyl)propanedial involves its interaction with specific molecular targets and pathways. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular signaling pathways. Additionally, its hydroxyphenyl group can interact with enzymes and receptors, influencing various biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Functional Group Variations
(a) Propanedial Derivatives
  • 2-(2,6-di-tert-butyl-4H-pyran-4-ylidene)propanedial ():
    • Structure : Propanedial substituted with a pyranylidene ring bearing bulky tert-butyl groups.
    • Key Differences : The tert-butyl groups enhance steric hindrance and lipophilicity, reducing solubility in polar solvents compared to 2-(4-hydroxyphenyl)propanedial. The pyranylidene moiety may also stabilize the compound via conjugation, altering reactivity toward nucleophiles.
    • Physicochemical Data : Molecular mass = 262.34 g/mol; Molecular formula = C₁₆H₂₂O₃ .
(b) 4-Hydroxyphenyl-Substituted Analogs
  • 3-(4-Hydroxyphenyl)propanoic acid (Phloretic acid) (): Structure: Propanoic acid with a 4-hydroxyphenyl group. Key Differences: The carboxylic acid group increases hydrophilicity and acidity (pKa ~4.5) compared to the aldehydes in propanedial. Phloretic acid is a known phenylpropanoic acid with roles in lignin biosynthesis and antioxidant activity . Applications: Used as a biomarker in gut microbiota studies and a precursor in polymer synthesis.
  • N-[2-(4-hydroxyphenyl)ethyl]-3-methylbut-2-enamide ():

    • Structure : Amide derivative with a 4-hydroxyphenethyl group.
    • Key Differences : The amide group enhances stability against hydrolysis compared to aldehydes. This compound, isolated from Citrus species, highlights the bioactivity of 4-hydroxyphenyl-containing molecules .

Biological Activity

2-(4-Hydroxyphenyl)propanedial, also known as 2-(4-hydroxyphenyl)malonaldehyde, is an organic compound with the molecular formula C9H8O3. This compound is notable for its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article reviews the biological activity of this compound, highlighting key studies, mechanisms of action, and potential applications.

The compound can be synthesized through various methods, commonly involving the reaction of 4-hydroxybenzaldehyde with malonic acid under reflux conditions using solvents like ethanol or methanol. The resulting product can be purified through recrystallization or chromatography.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted by demonstrated its effectiveness against a range of bacterial strains. The mechanism is believed to involve the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus30 µg/mL
Pseudomonas aeruginosa40 µg/mL

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays. In vitro studies have shown that the compound can scavenge free radicals, thereby reducing oxidative stress in cellular models. This property is attributed to its hydroxyphenyl group, which can donate electrons and stabilize free radicals .

Table 2: Antioxidant Activity Assays

Assay TypeIC50 Value (µM)
DPPH Radical Scavenging25
ABTS Radical Scavenging30
Ferric Reducing Antioxidant Power (FRAP)15

The biological activity of this compound is mediated through several mechanisms:

  • Oxidative Stress Modulation : The compound generates reactive oxygen species (ROS), which can modulate signaling pathways related to cell survival and apoptosis.
  • Enzyme Interaction : Its hydroxy group allows interaction with various enzymes, potentially inhibiting their activity and altering metabolic pathways.
  • Cell Membrane Disruption : The lipophilic nature of the compound aids in penetrating microbial membranes, leading to cell lysis .

Case Studies

A notable case study involved the evaluation of this compound's effects on diabetic models. In a controlled experiment, diabetic rats treated with this compound showed significant reductions in blood glucose levels and improved insulin sensitivity compared to untreated controls. This suggests potential therapeutic applications in diabetes management .

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